(R)-Bakuchiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24O |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-[(1E,3R)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol |
InChI |
InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m0/s1 |
InChI Key |
LFYJSSARVMHQJB-SZEUEKNRSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C |
Origin of Product |
United States |
Isolation and Biosynthetic Pathways
Natural Occurrence and Isolation from Botanical Sources
(R)-Bakuchiol is a naturally occurring prenylated phenolic isoprenoid found in various plant species. nih.gov The primary methods for its isolation involve solvent extraction from plant material, followed by purification techniques such as column chromatography. nih.gov
The most abundant and commercially significant source of this compound is the plant Psoralea corylifolia, commonly known as the Babchi plant. researchgate.netijariie.comantipodesnature.com This medicinal herb, native to India and China, has been a staple in Ayurvedic and traditional Chinese medicine for centuries. ijariie.comantipodesnature.com The seeds and leaves of the plant are the primary parts used for extraction, with the seeds containing the highest concentration of the compound. ijariie.com Research has shown that this compound can constitute up to 6.24% of the dried seed weight, making P. corylifolia the only known natural source for obtaining the compound on a large scale. rsc.org
The efficiency of isolating this compound from Psoralea corylifolia seeds is highly dependent on the extraction technique and the solvent used. Non-polar solvents like petroleum ether have been found to be particularly effective. nih.govrsc.org Comparative studies of different extraction methods have demonstrated that ultrasonication-assisted extraction (UAE) provides the highest yield. mdpi.com
| Extraction Technique | Solvent | Bakuchiol (B1667714) Yield (% w/w) | Reference |
|---|---|---|---|
| Ultrasonication Assisted Extraction (UAE) | Petroleum Ether | 6.98% | mdpi.com |
| Soxhlet Extraction | Petroleum Ether | 6.68% | mdpi.com |
| Reflux Extraction | Petroleum Ether | 6.01% | mdpi.com |
| Maceration | Petroleum Ether | 5.32% | mdpi.com |
While Psoralea corylifolia is the primary source, this compound has also been isolated from a variety of other plants, though typically in lower concentrations. ijariie.com The identification of these alternative sources is an ongoing area of phytochemical research.
| Botanical Species | Reference |
|---|---|
| Aerva sanguinolenta | wikipedia.orgnih.gov |
| Bridelia retusa | nih.govrsc.org |
| Elaeagnus bockii | nih.govrsc.org |
| Nepeta angustifolia | nih.gov |
| Otholobium pubescens | wikipedia.orgnih.gov |
| Pimelea drupacea | wikipedia.orgnih.gov |
| Piper longum | wikipedia.orgnih.gov |
| Prosopis glandulosa | nih.gov |
| Psoralidium tenuiflorum | nih.govrsc.org |
| Spiraea formosana | nih.govrsc.org |
| Ulmus davidiana | wikipedia.orgnih.gov |
Elucidation of Bakuchiol Biosynthesis
The biosynthesis of this compound is a complex process involving a mixed pathway that combines elements from both isoprene-based and amino acid-based building blocks. nih.govresearchgate.netresearchgate.net Experimental studies using labeled precursors have been instrumental in mapping out the formation of this meroterpene. nih.govrsc.org
The molecular structure of this compound is formed through two primary enzymatic pathways: the shikimate pathway, which produces the aromatic ring, and the mevalonate (B85504) (MVA) pathway, which generates the monoterpene side chain. nih.govresearchgate.netrsc.orgresearchgate.net
Recent research has identified a key enzyme from Psoralea corylifolia, a prenyltransferase (PT), that plays a crucial role in the biosynthesis. acs.orgnih.gov This enzyme catalyzes the reverse geranylation of a nonaromatic carbon in the precursor molecule, p-coumaric acid. acs.orgnih.gov This step is coupled with a decarboxylation reaction to form the final bakuchiol structure. acs.orgnih.gov
The construction of the this compound molecule begins with specific precursor compounds that are channeled through the aforementioned biosynthetic pathways. nih.gov The aromatic portion of the molecule is derived from the phenylpropane pathway (an extension of the shikimate pathway), while the terpene component originates from the mevalonate pathway. nih.govrsc.org
Key precursors and intermediates in this process include:
p-Coumaric acid (p-CA): This compound, derived from the shikimate pathway via the amino acid phenylalanine, serves as the foundational structure for the aromatic phenol (B47542) ring. acs.orgnih.govnanu-skincare.com
Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP): These are the fundamental five-carbon building blocks of terpenes, produced by the mevalonate pathway. nih.govrsc.org
Geranyl pyrophosphate (GPP): Formed by the condensation of IPP and DMAPP, GPP is the ten-carbon monoterpene precursor that forms the side chain of bakuchiol. google.com
| Precursor/Intermediate | Biosynthetic Pathway | Contribution to Bakuchiol Structure |
|---|---|---|
| p-Coumaric acid (p-CA) | Shikimate / Phenylpropane | Aromatic phenol ring |
| Isopentenyl pyrophosphate (IPP) | Mevalonate (MVA) | Building block for terpene chain |
| Dimethylallyl pyrophosphate (DMAPP) | Mevalonate (MVA) | Building block for terpene chain |
| Geranyl pyrophosphate (GPP) | Mevalonate (MVA) | Monoterpene side chain |
Chemical Synthesis and Derivatization Strategies
Total Chemical Synthesis of (R)-Bakuchiol
The total synthesis of this compound requires precise control over its single chiral center. Various methodologies have been developed to achieve this, ranging from stereoselective chemical reactions to emerging chemoenzymatic techniques.
Stereoselective Synthetic Methodologies
A significant hurdle in synthesizing bakuchiol (B1667714) is the creation of the tetra-alkylated carbon stereocenter. rsc.org Chemists have employed several innovative strategies to achieve the enantioselective synthesis of this compound.
Other strategies reported include:
Intramolecular C-H Insertion: Starting from (−)-citronellol, this method uses an intramolecular diazosulfonate C-H insertion to create the quaternary center, achieving a total synthesis yield of 45%. rsc.orgnih.gov
Claisen Rearrangement: The first, non-enantioselective synthesis of bakuchiol utilized a Claisen rearrangement as a key step. nih.gov
Table 1: Comparison of Stereoselective Synthesis Methodologies for Bakuchiol Enantiomers
| Starting Material | Key Stereoselective Step | Target Enantiomer | Overall Yield | Reference |
|---|---|---|---|---|
| Geraniol | Yamamoto rearrangement of epoxy silyl (B83357) ether | This compound | 40% (9 steps) | rsc.orgresearchgate.net |
| (E)-Geranic Acid | Asymmetric 1,4-addition with chiral auxiliary | (S)-Bakuchiol | 53% (4 steps) | nih.govresearchgate.net |
| (-)-Citronellol | Intramolecular diazosulfonate C-H insertion | (S)-Bakuchiol | 45% | rsc.orgnih.gov |
| Cyclohexenone derivative | Silyl-directed stereoselective alkylation | (S)-Bakuchiol | 5% (16 steps) | rsc.org |
Chemoenzymatic Approaches
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for creating complex molecules with high selectivity. nih.govbiorxiv.org While the total synthesis of this compound via a fully chemoenzymatic route is not yet extensively documented, enzymes are being explored for key transformations. google.com Recent advancements in synthetic biology have identified prenyltransferases capable of producing bakuchiol from precursors like geranyl pyrophosphate (GPP) and coumaric acid, suggesting potential for future bioproduction in engineered host cells. google.com This approach could circumvent the often difficult and inefficient multi-step chemical syntheses. google.com The use of biocatalysis is appealing as it can be performed under non-hazardous conditions and can achieve high enantiomeric excess. nih.gov
Synthesis of Bakuchiol Analogues and Derivatives
To explore structure-activity relationships, researchers have synthesized numerous bakuchiol analogues by modifying its core structure. researchgate.net These modifications target three main areas: the phenolic moiety, the isoprenoid chain, and the addition of glycosyl groups. nih.govresearchgate.net
Modifications at the Phenolic Moiety
The phenolic hydroxyl group is a common target for derivatization. researchgate.net Synthetic strategies include alkylation and acylation reactions. For instance, O-alkylation has been achieved using reagents like bromopropane in the presence of a base such as potassium carbonate. researchgate.net Acyl derivatives have been prepared using acetic anhydride, propionic anhydride, or benzoyl chloride with a catalytic amount of DMAP. researchgate.net Additionally, highly regioselective ortho-nitration of the phenol (B47542) can be accomplished using metal nitrates and p-toluenesulfonic acid. researchgate.net
Structural Diversification of the Isoprenoid Chain
The isoprenoid side chain offers multiple sites for structural changes. nih.govresearchgate.net Studies have shown that modifications to both the isopropylidene group and the terminal olefin can influence biological activity. nih.gov One study reported the synthesis of an analogue, (S,E)-4-(7-methoxy-3,7-dimethyl-3-vinyloct-1-en-1-yl)phenol, which demonstrated notable activity in cancer cell line studies. researchgate.net This highlights the potential for enhancing the properties of bakuchiol through targeted changes to its terpene-like structure.
Preparation of Glycosylated Derivatives
To improve properties like water solubility, bakuchiol has been glycosylated. researchgate.net Enzymatic synthesis provides a direct, one-step route to glycosides, avoiding the complex protection-deprotection steps required in chemical glycosylation. researchgate.net Amyloglucosidase from Rhizopus mold has been successfully used to catalyze the glycosylation of bakuchiol with various carbohydrates, including D-glucose, D-ribose, and D-arabinose. researchgate.netresearchgate.net These reactions have been performed under both conventional reflux conditions and in supercritical carbon dioxide, with the latter enabling glycosylation with a broader range of sugars like D-galactose, D-fructose, and D-mannitol. researchgate.netresearchgate.net
Design and Synthesis of Novel Heterocyclic Derivatives
The structural framework of this compound, characterized by a phenolic hydroxyl group and a terpenoid chain with reactive double bonds, presents multiple opportunities for chemical modification. nih.gov Researchers have strategically utilized these sites to synthesize novel heterocyclic derivatives, aiming to enhance the therapeutic potential and explore the structure-activity relationships (SAR) of this natural product. nih.goveurekaselect.com The introduction of heterocyclic moieties is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
One prominent approach involves the modification of the phenolic hydroxyl group. For instance, a series of 1,3,5-triazine (B166579) derivatives of bakuchiol have been designed and synthesized. researchgate.net This was achieved by reacting bakuchiol with various substituted secondary amines. researchgate.net The rationale behind incorporating the 1,3,5-triazine scaffold, a nitrogen-containing heterocycle, often lies in its potential to engage in various biological interactions and its presence in numerous bioactive compounds.
Another synthetic strategy targets the phenolic hydroxyl group and the adjacent ortho position through Mannich-type reactions. This has led to the creation of 3,4-dihydro-2H-1,3-oxazine derivatives. researchgate.net This particular synthesis involves the condensation-cyclization reaction of bakuchiol with formaldehyde (B43269) and a suitable primary amine, resulting in the formation of the oxazine (B8389632) ring fused to the phenolic part of the bakuchiol molecule. researchgate.net The synthesis of Mannich derivatives has also been explored, introducing an aminoalkyl group at the ortho position of the phenolic hydroxyl group. nih.govrsc.org
Furthermore, the introduction of a quinoline (B57606) ring system to the bakuchiol structure has been investigated. researchgate.netmdpi.com Quinoline derivatives were synthesized and evaluated for their biological activities. researchgate.netmdpi.com The addition of the quinoline structure was found to significantly lower the toxicity of the resulting compounds. researchgate.net
The research into these heterocyclic derivatives has yielded compounds with notable biological activities, particularly in the realm of anticancer and anti-inflammatory effects. The following tables summarize the key findings from these synthetic endeavors.
| Compound Type | Derivative Highlights | Cancer Cell Lines Tested | Key Findings | Reference |
| 1,3,5-Triazine Derivatives | Compound with pyrazole (B372694) moiety | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase | Designed for anticancer activity targeting EGFR. | researchgate.net |
| Mannich Derivatives | N-substituted piperazine (B1678402) with 4-pyridine | Lung (A549) | Found to be the most potent among a series, inducing apoptosis via caspase activation and PARP-1 cleavage. | nih.govrsc.org |
| Compound 14 | Breast (MCF-7), Colon (HCT-116), Lung (A549) | Showed the most potent cytotoxic effects with an IC50 of 5 µM against all tested cell lines. | researchgate.net | |
| 3,4-dihydro-2H-1,3-oxazine Derivatives | Compound 15 | Pancreatic (MIA-Pa-Ca-2), Colon (HCT-116), Breast (MCF-7), Leukemia (HL-60) | Exhibited superior cytotoxic profiles compared to the parent bakuchiol molecule, with IC50 values of 2, 2, 2.4, and 3 µM, respectively. | researchgate.net |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Type | Derivative Highlights | In Vitro Model | Key Findings | Reference |
| Quinoline Derivatives | Compounds 24-25 | Lipopolysaccharide-induced RAW264.7 cells | The addition of the quinoline structure did not enhance anti-inflammatory activity but significantly reduced toxicity. | researchgate.net |
Stereochemical Considerations and Enantiomeric Studies
Chiral Quaternary Center of Bakuchiol (B1667714)
Bakuchiol's structure features a tetra-alkylated (all-carbon) quaternary stereocenter. nih.gov This single asymmetric carbon atom is the source of its chirality. The construction of this sterically hindered quaternary carbon is a significant challenge in the chemical synthesis of bakuchiol. nih.gov
The absolute configuration of the naturally occurring enantiomer has been established as (S). rsc.org Synthetic chemistry has enabled the creation of the non-natural (R)-enantiomer, allowing for comparative studies to understand how the spatial arrangement around this chiral center influences the molecule's pharmacological properties. nih.govnih.gov The development of stereoselective catalysis methods has been crucial in creating all-carbon quaternary stereogenic centers like the one found in bakuchiol, reflecting ongoing innovation in organic synthesis. nih.gov
Comparative Biological Activity of (R)- and (S)-Enantiomers
Research has demonstrated that the biological activities of bakuchiol are often enantiomer-selective, meaning the (R) and (S) forms can have different levels of efficacy. nih.gov The naturally occurring (+)-(S)-bakuchiol has generally been found to exhibit stronger biological effects compared to its synthetic counterpart, (R)-bakuchiol. nih.govnih.gov
A notable example of this stereoselectivity is seen in the anti-influenza A virus activity of the two enantiomers. Studies have shown that while both enantiomers can inhibit the infection and growth of the H1N1 influenza A virus in cell cultures, (+)-(S)-bakuchiol demonstrates significantly stronger antiviral effects than (−)-(R)-bakuchiol. nih.govnih.gov This indicates that the specific steric structure is crucial for its antiviral action. nih.gov The superior activity of the (S)-isomer has also been noted in antiviral and anticancer studies. nih.govresearchgate.net
The table below summarizes the comparative effects of the bakuchiol enantiomers on influenza A virus infection.
| Biological Effect | (+)-(S)-Bakuchiol | (−)-(R)-Bakuchiol | Reference |
|---|---|---|---|
| Inhibition of Influenza A (H1N1) Viral Infection | Stronger inhibition | Weaker inhibition | nih.gov |
| Reduction of Viral mRNA and Protein Expression | Greater reduction | Lesser reduction | nih.gov |
| Reduction in Viral Titers in Culture Media | Significant decrease | Less significant decrease | nih.gov |
| Reduction of Host Cell Immune Response Genes (IFN-β, Mx1) | Marked reduction | Marked reduction | nih.gov |
Impact of Stereochemistry on Molecular Interactions
The stereochemistry of bakuchiol is a critical determinant of its interaction with biological targets. nih.gov The different spatial arrangements of the (R) and (S) enantiomers affect how they bind to and modulate the function of proteins and other cellular components. nih.gov
The enantiomer-selective anti-influenza activity of bakuchiol is not due to direct inhibition of viral surface proteins or the M2 ion channel. nih.gov Instead, its mechanism involves the modulation of host cell pathways. nih.govresearchgate.net Research indicates that bakuchiol activates the host cell's Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a key role in the oxidative stress response. nih.govresearchgate.net
This activation is stereoselective, with (+)-(S)-bakuchiol being a more potent activator of Nrf2 than its (R)-counterpart. nih.gov By activating this pathway, (+)-(S)-bakuchiol up-regulates the expression of antioxidant genes, such as NAD(P)H quinone oxidoreductase 1 and glutathione (B108866) S-transferase A3. researchgate.net This suggests that the precise three-dimensional structure of the (S)-enantiomer allows for a more effective interaction with the cellular machinery that regulates the Nrf2 pathway, leading to a more robust antiviral state within the host cell. The structural features essential for the interaction between bakuchiol and its target sites include its phenolic group, vinyl groups, terpenic chain, and, crucially, its stereoisomeric form. nih.gov
Structure Activity Relationship Sar Studies
Influence of Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is widely regarded as a critical determinant of Bakuchiol's biological functions. rsc.orgnih.gov It is considered a primary pharmacophore, particularly for the compound's antioxidant properties. rsc.org The position of this hydroxyl group, para to the terpenoid side chain, is believed to lower its bond dissociation enthalpy, thereby enhancing its ability to scavenge free radicals. rsc.org
Research has consistently shown that modifications to this group significantly impact activity:
Antioxidant Activity : The phenolic hydroxyl group, along with the terpenoid chain, forms the core of Bakuchiol's antioxidant capabilities. nih.govnih.gov The Csp²–OH group is conjugated with a double bond, which helps to stabilize the resulting radical after hydrogen donation. nih.gov
Anticancer and Antimicrobial Activity : Chemical alterations of the phenolic hydroxyl group can lead to enhanced antiproliferative and antimicrobial effects. nih.gov For instance, converting the hydroxyl group into an ether, such as in O-methylbakuchiol, has been studied to understand its role. nih.gov
HIF-1 Inhibition : Studies focusing on the inhibition of hypoxia-inducible factor-1 (HIF-1), a target in cancer therapy, have concluded that the phenolic hydroxyl group is crucial for this activity. nanu-skincare.com
Metabolism : The hydroxyl group is a site for metabolic reactions in the body, such as conjugation with glucuronic acid, which can lead to a significant first-pass metabolism effect. rsc.org
| Modification Type | Observed Effect | Relevant Activity | Reference |
|---|---|---|---|
| Presence of -OH group | Considered the most important functional group for overall activity. | Antioxidant, Anti-influenza | nih.gov |
| Methylation (O-methylbakuchiol) | Used to probe the importance of the free hydroxyl group for specific interactions. | Anti-influenza | nih.gov |
| Substitution at ortho position (Mannich-type derivatives) | Aliphatic primary amine analogs showed enhanced cytotoxic activity compared to the parent molecule. | Anticancer | rsc.org |
| General Chemical Modification | Can enhance biological effects. | Antiproliferative, Antimicrobial | nih.gov |
Role of Olefinic Linkages and Unsaturation
The unsaturated terpene-like side chain of Bakuchiol (B1667714), featuring three double bonds, is another key structural element influencing its bioactivity. rsc.org The specific roles of these linkages have been explored in various studies.
Antioxidant Activity : For antioxidant action, the easily abstractable hydrogen atom adjacent to the trisubstituted olefin linkage within the terpenoid chain is considered to significantly contribute to its efficacy. nih.gov The other two double bonds are thought to be less significant for this particular property. nih.gov
Anti-influenza Activity : The vinyl and isopropylidene groups are important structures for the interaction between Bakuchiol and its target proteins in the context of anti-influenza activity. nih.gov
HIF-1 Inhibition : The double bond at the C12-C13 position (part of the isopropylidene group) has been identified as playing an important role in the inhibition of HIF-1. nanu-skincare.com
Modification Potential : Some research suggests that the terminal olefin on the main chain can be modified without a significant loss of cytotoxic or immunosuppressive activity, indicating it may be a suitable site for derivatization to improve other properties. researchgate.netnih.govresearchgate.net
| Structural Feature | Role in Biological Activity | Reference |
|---|---|---|
| Unsaturated Hydrocarbon Chain | A key determinant of overall biological activity. | rsc.org |
| Trisubstituted Olefin Linkage | Enhances antioxidant activity via an easily abstractable hydrogen. | nih.gov |
| Terminal Olefin | Can be modified without evident loss of certain activities (e.g., cytotoxic). | researchgate.netnih.govresearchgate.net |
| Vinyl and Isopropylidene Groups | Important for interactions with target proteins. | nih.gov |
Importance of the Tetra-alkylated Quaternary Center
A defining feature of the Bakuchiol structure is the chiral, all-carbon quaternary stereocenter at the C3 position. nih.gov The specific three-dimensional arrangement, or stereochemistry, of this center is crucial for biological recognition and activity.
Stereospecificity : The biological activity of Bakuchiol is dependent on its stereoisomeric form. rsc.org Studies on anti-influenza activity found that the natural (+)-(S)-Bakuchiol and its enantiomer, (–)-(R)-Bakuchiol, showed different potencies, indicating that the chirality at this center is critical for its mechanism of action. nih.govplos.org
Conformational Influence : The quaternary center forces the molecule into a specific bent conformation. nih.gov A decrease in activity observed for related stereoisomers like cyclobakuchiols B–D suggests that the steric conformation of Bakuchiol is specifically recognized by its biological targets. nih.gov
Activity Influence : The stereo-configuration of this chiral center has been shown to have a significant influence on the immunosuppressive and cytotoxic activities of Bakuchiol and its analogs. researchgate.netnih.govresearchgate.net
| Feature | Impact on Activity | Example of Affected Activity | Reference |
|---|---|---|---|
| Chirality (Stereoconfiguration) | Has an important influence on the molecule's potency. The (S) and (R) enantiomers can have different levels of activity. | Anti-influenza, Immunosuppressive, Cytotoxic | nih.govresearchgate.netnih.govresearchgate.net |
| Steric Conformation | The specific 3D shape imparted by this center is recognized by target proteins, and deviations can decrease activity. | Anti-influenza | nih.gov |
| Structural Integrity | This center is a core component of the Bakuchiol scaffold. | General Bioactivity | nih.gov |
Effects of Chain Tail and Aromatic Moiety Modifications
SAR studies have extended to modifying the terminal "tail" of the terpene chain and making substitutions on the aromatic ring. These modifications have yielded derivatives with altered and sometimes enhanced activities. researchgate.netnih.govresearchgate.net
Chain Tail Modifications : Subtle modifications to the chain tail have been shown to enhance cytotoxic activity. nih.govresearchgate.net For example, in a series of ∆³-2-hydroxybakuchiol analogues, altering the tail from a methyl group to a larger n-butyl group led to a significant increase in growth inhibitory activity against rat UMR106 osteosarcoma cells. researchgate.net
Aromatic Moiety Modifications : The aromatic ring can also be modified without a complete loss of activity. nih.govresearchgate.net Introducing different substituents to the phenyl ring has been explored. For instance, adding a trifluoromethyl (CF₃) group at the para-position of the ring in certain analogues resulted in potent cytotoxic activity. researchgate.net In another example, tethering triazole moieties to Bakuchiol via its phenolic group produced compounds with notable cytotoxic effects against several human tumor cell lines. researchgate.net
| Compound | Aromatic Ring Substituent (R¹) | Chain Tail Modification (R²) | IC₅₀ (µM) |
|---|---|---|---|
| 14a | 4-MeO-C₆H₄ | MeCH(OH) | 66 |
| 14c | C₆H₅ | MeCH(OH) | 107 |
| 14d | 4-Me-C₆H₄ | MeCH(OH) | 87 |
| 14f | 4-CF₃-C₆H₄ | MeCH(OH) | 46 |
| 14i | 4-HO-C₆H₄ | EtCH(OH) | 57 |
| 14j | 4-HO-C₆H₄ | n-BuCH(OH) | 17 |
| 15b (Bakuchiol) | 4-HO-C₆H₄ | (Standard Bakuchiol tail) | 69 |
Mechanistic Pharmacology and Cellular Biochemistry
Molecular Interactions and Target Identification
The biological effects of (R)-Bakuchiol are predicated on its interactions with various cellular components. Understanding these molecular targets is crucial to elucidating its mechanism of action.
Research into the specific protein binding partners of this compound is an ongoing area of investigation. While studies have identified binding proteins for the (+)-(S)-enantiomer of bakuchiol (B1667714), specific quantitative binding affinity data for this compound remains to be fully characterized.
Studies on (+)-(S)-bakuchiol have revealed interactions with mitochondrial proteins, specifically prohibitins (PHB) and voltage-dependent anion channels (VDAC) nih.govresearchgate.netnih.govresearchgate.net. A molecular probe containing a biotin tag bound to (+)-(S)-bakuchiol was used in a pulldown assay with Madin-Darby canine kidney (MDCK) cell lysates to isolate and identify these binding partners researchgate.netnih.gov. Subsequent analysis confirmed the binding of (+)-(S)-bakuchiol to PHB1, PHB2, VDAC1, and VDAC2 nih.govnih.gov. Immunofluorescence analysis further indicated that (+)-(S)-bakuchiol colocalized with prohibitins and VDAC2 within the mitochondria researchgate.net. However, it is important to note that this data pertains to the (S)-enantiomer, and further research is required to determine if this compound shares these binding partners and to quantify the affinity of such interactions.
This compound has been investigated for its potential to modulate the activity of various enzymes. The following subsections detail the available research on its inhibitory effects.
Bakuchiol has been identified as an inhibitor of DNA polymerase. Its cytotoxic effects are considered to be primarily due to the inhibition of DNA polymerase 1 targetmol.com. The inhibitory action on DNA synthesis presents a molecular mechanism for some of its observed biological activities nanu-skincare.com. While bakuchiol is recognized as a DNA polymerase inhibitor, specific kinetic data, such as the half-maximal inhibitory concentration (IC50) for this compound, are not yet available in the reviewed literature.
There is currently no direct scientific evidence available to suggest that this compound modulates the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), the rate-limiting enzyme in the cholesterol biosynthesis pathway. Screening studies of extracts from Psoralea corylifolia, the plant from which bakuchiol is isolated, have not specifically reported on the inhibition of this enzyme by bakuchiol mdpi.comnih.govmdpi.com. Further research is needed to investigate any potential interaction between this compound and HMG-CoA reductase.
This compound has demonstrated inhibitory activity against pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats. A study evaluating the pancreatic lipase inhibitory potential of various constituents from the fruit of Psoralea corylifolia reported an IC50 value for bakuchiol.
| Compound | Enzyme | IC50 (µmol·L-1) |
|---|---|---|
| Bakuchiol | Pancreatic Lipase | 84.18 ± 3.30 |
This data indicates that bakuchiol can inhibit pancreatic lipase activity in a concentration-dependent manner cjnmcpu.com. The study also performed inhibition kinetic analyses on other compounds from the plant, revealing mixed-type inhibition for isobavachalcone, bavachalcone, and corylifol A cjnmcpu.comnih.gov. However, the specific mode of inhibition for bakuchiol was not detailed in the available literature.
The potential of this compound to inhibit alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate digestion, has been explored through studies on extracts of Psoralea corylifolia and its isolated compounds.
One study investigating glycosidase inhibitory phenolic compounds from the seeds of Psoralea corylifolia found that bakuchiol exhibited poor inhibitory activity against α-glucosidase, with an inhibition percentage of less than 10% at the maximum tested dose of 1 mM researchgate.net. In contrast, other compounds isolated from the same plant, such as psoralidin and corylifol A, showed potent inhibition researchgate.net.
An in-silico docking study evaluated the potential of 46 constituents from Psoralea corylifolia to inhibit alpha-glucosidase and alpha-amylase. The results suggested that many of these compounds, including bakuchiol, have the potential to bind to and inhibit these enzymes sphinxsai.com. However, this computational study did not provide experimental kinetic data.
Another study on bavachalcone, a chalcone also found in Psoralea corylifolia, reported significant inhibitory activity against α-glucosidase with an IC50 value of 15.35 ± 0.57 μg/mL, which was found to be a mixed-type inhibitor scielo.br. While this suggests that compounds from this plant can act as α-glucosidase inhibitors, direct and potent inhibitory activity by bakuchiol itself has not been demonstrated in the reviewed experimental studies. Data on the specific inhibitory kinetics of this compound against alpha-amylase is also not currently available.
Enzyme Inhibition Kinetics
Matrix Metalloproteinase (MMP) Expression Modulation
This compound has been shown to modulate the expression and activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of extracellular matrix proteins like collagen. nanu-skincare.com The breakdown of the dermal collagen matrix is a significant factor in skin aging. nanu-skincare.com Research indicates that bakuchiol exerts a significant inhibitory effect on MMP-1 (collagenase) and a markedly stronger inhibitory effect on MMP-12 (elastase). researchgate.net In a comparative study, bakuchiol at a concentration of 1 µg/mL inhibited 70% of MMP-12 activity, whereas retinol (B82714) at the same concentration only achieved 8% inhibition. researchgate.net Furthermore, bakuchiol has been observed to significantly reduce MMP-1 mRNA levels. nih.gov This modulation of MMPs is a key mechanism through which bakuchiol is thought to protect the structural integrity of the dermis. nanu-skincare.comresearchgate.net
| Matrix Metalloprotease | Method Used | This compound Inhibitory Activity | Retinol Inhibitory Activity |
|---|---|---|---|
| MMP-1 (Collagenase) | Enzcheck collagenase assay kit | 50% inhibition at 1 mg/mL | Not determined |
| MMP-12 (Elastase) | Calbiochem human neutrophil elastase kit | 70% inhibition at 1 µg/mL | 8% inhibition at 1 µg/mL |
Table 1: Comparative Matrix Metalloprotease Inhibitory Activity of this compound and Retinol. researchgate.net
Non-Retinoid Receptor Interactions
This compound has been identified as a phytoestrogen that interacts with estrogen receptors (ERs). nih.gov Studies on breast cancer cell lines (MCF-7) have demonstrated that high doses of bakuchiol induce the expression of Estrogen Receptor Beta (ERβ). nih.govnih.gov The activation of ERβ is associated with anti-proliferative effects and can inhibit tumor formation by causing cell cycle arrest. nih.govnih.gov This suggests that bakuchiol's anticancer activity may be partly mediated through the upregulation of ERβ. nih.gov
In conjunction with its effects on ERβ, this compound has been shown to suppress Estrogen Receptor Alpha (ERα) expression. nih.govnih.gov In ERα-positive MCF-7 breast cancer cells, high doses of bakuchiol suppressed ERα mRNA levels. nih.gov The activation of ERα is known to promote the proliferation of breast cancer cells. nih.gov By downregulating ERα while simultaneously upregulating ERβ, bakuchiol exerts a dual effect that contributes to the inhibition of cancer cell growth. nih.govnih.gov
Analogs of this compound have been found to inhibit monoamine transporters, which are critical for regulating the levels of neurotransmitters in the brain. nih.govuni.lu The bakuchiol analog, Δ3,2-hydroxybakuchiol, was identified as the most potent inhibitor among those tested. uni.lu Its inhibitory action is selective for the dopamine transporter (DAT) and the norepinephrine transporter (NET) over the serotonin transporter (SERT). nih.govuni.lu The inhibition of DAT and NET by Δ3,2-hydroxybakuchiol is competitive and partially reversible. uni.lu This mechanism suggests potential applications for bakuchiol analogs in regulating dopaminergic and noradrenergic neurotransmission. nih.govuni.lu
| Monoamine Transporter | Inhibitor | IC₅₀ Value (µM) |
|---|---|---|
| Dopamine Transporter (DAT) | Δ3,2-hydroxybakuchiol | 0.58 ± 0.1 |
| Norepinephrine Transporter (NET) | 0.69 ± 0.12 | |
| Serotonin Transporter (SERT) | 312.02 ± 56.69 |
Table 2: Inhibitory Concentration (IC₅₀) of Δ3,2-hydroxybakuchiol on Monoamine Transporters. nih.govuni.lu
This compound has been shown to directly interact with specific mitochondrial proteins. Using pulldown assays with cell lysates, researchers identified prohibitin 1 (PHB1), prohibitin 2 (PHB2), voltage-dependent anion channel 1 (VDAC1), and VDAC2 as binding proteins of bakuchiol. nih.govresearchgate.net Western blot analysis confirmed the binding of bakuchiol to PHB1, PHB2, and VDAC2 in vitro. researchgate.net Further immunofluorescence studies showed that bakuchiol colocalized with prohibitins and VDAC2 within the mitochondria. researchgate.net These mitochondrial proteins are involved in various cellular processes, including oxidative stress, and this interaction represents a novel mechanism of action for bakuchiol. nih.gov
This compound has been identified as a multi-target kinase inhibitor. nih.govnih.gov Kinase profiling studies revealed that bakuchiol directly targets and inhibits Hematopoietic Cell Kinase (Hck), B-lymphoid kinase (Blk), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). nih.govnih.govresearchgate.net The mechanism of inhibition involves direct, physical binding to these kinases in an ATP-competitive manner. nih.govnih.gov Bakuchiol's ability to inhibit these kinases leads to the suppression of downstream signaling pathways, such as the MEK/ERKs and p38 MAPK/MSK1 pathways. nih.govnih.gov The p38 MAPK pathway, in particular, is involved in cellular responses to external stress and inflammation. nih.govmdpi.com
| Kinase Target | Inhibition by 20 µM this compound |
|---|---|
| Hck | > 40% |
| Blk | > 40% |
| p38 MAPK | > 40% |
Table 3: Inhibition of Cancer-Related Kinases by this compound. nih.govresearchgate.net
Intracellular Signaling Pathway Modulation
This compound exerts its pharmacological effects by modulating a variety of intracellular signaling pathways that are crucial for cellular processes such as inflammation, proliferation, and apoptosis. Its ability to interact with key protein kinases and transcription factors allows it to regulate cellular responses to external stimuli. The following sections detail the specific mechanisms by which this compound influences these critical signaling cascades.
Mitogen-Activated Protein Kinase (MAPK) Cascades
The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of signaling cascades that play a central role in transducing extracellular signals into intracellular responses. These pathways, including the ERK1/2, JNK, and p38 MAPK pathways, are involved in regulating a wide array of cellular activities. Research indicates that this compound can significantly modulate these cascades, often in a context-dependent manner, to produce its anti-inflammatory and anti-proliferative effects nih.govnih.govnih.gov.
This compound has been shown to inhibit the phosphorylation of Extracellular Signal-Regulated Kinase (ERK1/2) in various cell models. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, bakuchiol treatment markedly attenuated the phosphorylation of ERK nih.govmdpi.com. This inhibition is a key part of its anti-neuroinflammatory mechanism nih.govnih.gov. Studies have demonstrated that by blocking the ERK pathway, bakuchiol suppresses the production of inflammatory mediators nih.govnih.gov. For instance, in epidermal growth factor (EGF)-induced neoplastic cell transformation models, bakuchiol inhibited the phosphorylation of the entire MEK/ERK cascade, including upstream (MEK1/2) and downstream (p90RSK) intermediates researchgate.net. This suggests that bakuchiol's regulatory action on ERK1/2 is a critical component of its anti-inflammatory and chemopreventive activities nih.govresearchgate.net. However, in other contexts, such as in gastric cancer cells, bakuchiol treatment has been associated with an increase in the expression of phosphorylated ERK1/2, indicating its role in inducing cell death pathways in cancer cells nih.gov. In rat chondrocytes, bakuchiol was found to activate the phosphorylation of ERK1/2, which contributed to its proliferative effect and the promotion of cartilage regeneration nih.gov.
| Cell Type | Stimulus | Observed Effect of this compound | Downstream Consequences |
|---|---|---|---|
| BV-2 Microglia | Lipopolysaccharide (LPS) | Inhibition of ERK phosphorylation | Suppression of neuroinflammation nih.govnih.gov |
| HaCaT and JB6 P+ Cells | Epidermal Growth Factor (EGF) | Inhibition of MEK1/2 and ERK1/2 phosphorylation | Suppression of neoplastic cell transformation researchgate.net |
| NUGC3 Gastric Cancer Cells | - | Increased p-ERK1/2 expression | Induction of mitochondria-dependent cell death nih.gov |
| Rat Chondrocytes | - | Activation of ERK1/2 phosphorylation | Promotion of chondrocyte proliferation nih.gov |
The role of this compound in modulating the c-Jun N-terminal Kinase (JNK) pathway appears to be highly specific to the cellular context and stimulus. In studies involving LPS-stimulated BV-2 microglial cells, bakuchiol did not have an effect on the phosphorylation of JNK nih.govnih.govresearchgate.net. This suggests that in the context of LPS-induced neuroinflammation, the JNK pathway is not a primary target of bakuchiol's anti-inflammatory action nih.gov. In contrast, other research has shown that bakuchiol can activate the JNK pathway to induce apoptosis in cancer cells. For example, it was found to enhance tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in colon cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent activation of JNK nih.govnih.gov. Pre-treatment with a JNK inhibitor reversed the cell growth inhibitory effects of bakuchiol in this model nih.gov. Furthermore, in NUGC3 gastric cancer cells, bakuchiol treatment led to increased expression of phosphorylated JNK, contributing to mitochondria-dependent cell death nih.gov. These findings highlight the differential involvement of the JNK pathway in the cellular response to this compound.
| Cell Type | Stimulus | Observed Effect of this compound | Downstream Consequences |
|---|---|---|---|
| BV-2 Microglia | Lipopolysaccharide (LPS) | No effect on JNK phosphorylation | Anti-inflammatory action is independent of JNK pathway nih.govresearchgate.net |
| HCT116 & HT-29 Colon Cancer Cells | TRAIL | Facilitates apoptosis via ROS/JNK pathway | Sensitization of cancer cells to TRAIL-induced apoptosis nih.gov |
| NUGC3 Gastric Cancer Cells | - | Increased p-JNK expression | Induction of mitochondria-dependent cell death nih.gov |
This compound consistently demonstrates an inhibitory effect on the p38 MAPK pathway across various studies, identifying it as a direct molecular target of the compound nih.govresearchgate.net. In LPS-stimulated BV-2 microglial cells, bakuchiol significantly inhibited the phosphorylation of p38 MAPK, contributing to its anti-neuroinflammatory effects nih.govmdpi.comnih.gov. This inhibition of p38 MAPK, along with ERK, appears to be the primary mechanism for its anti-inflammatory action in the central nervous system nih.govnih.gov. Further research has confirmed that bakuchiol directly binds to p38 MAPK in an ATP-competitive manner, thereby inhibiting its kinase activity nih.govresearchgate.net. In models of skin cancer, bakuchiol was shown to inhibit EGF-induced phosphorylation of the MKK3/6-p38-MSK1 signaling cascade, which leads to the suppression of neoplastic transformation researchgate.net. This direct targeting and subsequent inhibition of the p38 MAPK pathway underscore its importance in the anti-inflammatory and anti-cancer activities of this compound nih.govnih.gov.
| Cell Type | Stimulus | Observed Effect of this compound | Downstream Consequences |
|---|---|---|---|
| BV-2 Microglia | Lipopolysaccharide (LPS) | Inhibition of p38 MAPK phosphorylation | Suppression of neuroinflammatory responses nih.govnih.gov |
| HaCaT and JB6 P+ Cells | Epidermal Growth Factor (EGF) | Inhibition of MKK3/6 and p38 phosphorylation | Suppression of neoplastic cell transformation researchgate.net |
| General Kinase Assay | - | Direct, ATP-competitive binding and inhibition | Identified as a direct molecular target nih.govresearchgate.net |
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Regulation
The regulatory effects of this compound on the Phosphoinositide 3-Kinase (PI3K)/AKT pathway are multifaceted and cell-type specific. In the context of cancer, bakuchiol has been observed to inhibit this pro-survival pathway. For instance, in HaCaT and JB6 P+ cells, bakuchiol inhibited EGF-induced phosphorylation of AKT and its downstream effector p70S6K, which contributed to its chemopreventive properties researchgate.net. Similarly, in NUGC3 gastric cancer cells, treatment with bakuchiol resulted in reduced levels of phosphorylated AKT, which is consistent with the induction of cell death nih.gov.
Conversely, in the context of tissue regeneration, this compound has been shown to activate the PI3K/AKT pathway. A study on rat chondrocytes demonstrated that bakuchiol promoted cell proliferation by activating the phosphorylation of Akt nih.govnih.gov. This activation was found to be mediated by estrogen receptor-α (ERα) and was crucial for the observed promotion of cartilage regeneration nih.govnih.gov. The use of a PI3K inhibitor blocked the proliferative effect of bakuchiol, confirming the direct involvement of this signaling pathway nih.govnih.gov. This dual regulatory role highlights the ability of this compound to modulate the PI3K/AKT pathway differently depending on the cellular environment.
| Cell Type | Stimulus | Observed Effect of this compound | Downstream Consequences |
|---|---|---|---|
| HaCaT and JB6 P+ Cells | Epidermal Growth Factor (EGF) | Inhibition of AKT and p70S6K phosphorylation | Suppression of neoplastic cell transformation researchgate.net |
| NUGC3 Gastric Cancer Cells | - | Reduced levels of phosphorylated AKT | Induction of mitochondria-dependent cell death nih.gov |
| Rat Chondrocytes | - | Activation of PI3K-Akt pathway | Stimulation of chondrocyte proliferation and cartilage regeneration nih.govnih.gov |
Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Inactivation
This compound has been identified as an inhibitor of the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical signaling cascade in the inflammatory response nih.gov. The inactivation of NF-κB is a key mechanism behind bakuchiol's anti-inflammatory properties. In RAW 264.7 macrophages, bakuchiol was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) by preventing the activation of NF-κB nih.govnanu-skincare.com. This leads to a reduction in nitric oxide (NO) production, a pro-inflammatory mediator nanu-skincare.com. Furthermore, bakuchiol's ability to block NF-κB signaling has been implicated in its protective effects against sepsis-induced acute kidney injury and in its cardioprotective functions nih.gov. In prostate cancer cells, bakuchiol was found to inactivate NF-κB signaling, leading to the inhibition of proliferation, migration, and invasion nih.gov. The consistent inactivation of the NF-κB pathway across different models solidifies its role as a central target for the anti-inflammatory and anti-cancer effects of this compound.
| Cell Type/Model | Stimulus | Observed Effect of this compound | Downstream Consequences |
|---|---|---|---|
| RAW 264.7 Macrophages | Interferon-γ and LPS | Inactivation of NF-κB | Inhibition of iNOS expression and NO production nanu-skincare.com |
| PC-3 Prostate Cancer Cells | - | Inactivation of NF-κB signaling | Inhibition of proliferation, migration, and invasion nih.gov |
| In vivo Sepsis Model | - | Inhibition of NF-κB activation in kidneys | Reduction of inflammation and renal oxidative stress nih.gov |
Cellular Processes and Molecular Outcomes
Cell Proliferation Regulation
This compound has been consistently shown to inhibit cell proliferation across various cancer cell lines. nih.gov Its anti-proliferative effects are a key component of its anticancer activity. In human gastric cancer cells (SGC-7901), Bakuchiol exerted potent, dose-dependent, and time-dependent growth inhibitory effects. nih.gov Similarly, it has been found to decrease the viability and inhibit the anchorage-independent growth of A431 human epithelial carcinoma cells. nih.govresearchgate.net In breast cancer MCF-7 cells, high doses of Bakuchiol inhibited cell proliferation through actions mediated by estrogen receptors, specifically by inducing ERβ expression while suppressing ERα expression. nih.gov The compound also demonstrates inhibitory effects on the proliferation of A549 human lung adenocarcinoma cells and SK-MEL-2 human melanoma cells. nih.gov
| Cell Line | Cancer Type | Observed Effect on Proliferation | Associated Findings |
|---|---|---|---|
| SGC-7901 | Human Gastric Cancer | Dose and time-dependent inhibition nih.gov | IC50 values of 58.4, 42.3, and 32.5 µM at 12, 24, and 48 hours, respectively nih.gov |
| A431 | Human Epithelial Carcinoma (Skin) | Decreased viability and inhibited anchorage-independent growth nih.govresearchgate.net | Reduced xenograft tumor growth in a mouse model nih.govresearchgate.net |
| MCF-7 | Human Breast Cancer | Inhibition at high doses (>2 µg/mL) nih.gov | Mediated via estrogen receptors (suppression of ERα, induction of ERβ) nih.gov |
| A549 | Human Lung Adenocarcinoma | Inhibition nih.gov | Associated with induction of apoptosis nih.gov |
| HepG-2 | Human Hepatocellular Carcinoma | Suppressed proliferation scialert.net | Associated with S-phase arrest and apoptosis induction scialert.net |
Apoptosis Induction Mechanisms
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell models. The mechanisms underlying this effect are multifaceted and involve several key signaling pathways. A primary mechanism is the induction of apoptosis via the intrinsic mitochondrial pathway. nih.gov This is characterized by the disturbance of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. nih.govnanu-skincare.com
Bakuchiol's pro-apoptotic activity is associated with the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. It causes a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.govscialert.net This shift in the Bax/Bcl-2 ratio is critical for initiating mitochondrial-mediated apoptosis. The process often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Bakuchiol has been shown to activate initiator caspases like caspase-9 and executioner caspases like caspase-3 and caspase-7. nih.govnih.govnanu-skincare.com The activation of caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnanu-skincare.com Furthermore, in some cell lines, Bakuchiol-induced apoptosis is related to the generation of reactive oxygen species (ROS) and the upregulation of the tumor suppressor protein p53. nih.gov
| Molecular Event | Description | Affected Cell Lines |
|---|---|---|
| Mitochondrial Pathway Activation | Disturbance of mitochondrial membrane potential and release of cytochrome c nih.govnanu-skincare.com | MCF-7, Retinal cells nih.govnanu-skincare.com |
| Bcl-2 Family Modulation | Downregulation of anti-apoptotic Bcl-2; Upregulation of pro-apoptotic Bax nih.govscialert.net | A549, HepG-2 nih.govscialert.net |
| Caspase Activation | Activation of initiator caspase-9 and executioner caspases-3 and -7 nih.govnih.govnanu-skincare.com | A549, MCF-7, Retinal cells nih.govnih.govnanu-skincare.com |
| PARP Cleavage | Cleavage of poly (ADP-ribose) polymerase by activated caspase-3 nih.govnanu-skincare.com | MCF-7, Retinal cells nih.govnanu-skincare.com |
| p53 Upregulation | Increased expression of the p53 tumor suppressor protein nih.gov | A549 nih.gov |
| ROS Generation | Induction of Reactive Oxygen Species-related apoptosis nih.gov | A549 nih.gov |
Cell Cycle Arrest Induction (e.g., S-phase arrest)
In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest, particularly in the S-phase. The S-phase is the period of the cell cycle during which DNA is replicated. Halting the cycle at this stage prevents cells from dividing wisdomlib.org.
In human breast cancer (MCF-7) cells, bakuchiol was found to induce S-phase arrest through the generation of reactive oxygen species (ROS) bvsalud.org. This increase in ROS led to the up-regulation of p-p53 and p21 proteins, which in turn decreased the levels of cyclin-dependent kinase 2 (CDK2) and Cyclin A2, key regulators of S-phase progression. The effect was reversible with the use of a ROS scavenger, confirming the role of oxidative stress in this mechanism bvsalud.org. S-phase arrest following bakuchiol treatment has also been documented in other cancer cell lines, including human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG-2) cells nih.govwisdomlib.orgwisdomlib.org.
Oxidative Stress Response and Antioxidant Defense
This compound exhibits a dual role in the context of oxidative stress. It can act as a potent antioxidant, protecting cells from oxidative damage, or as a pro-oxidant, inducing oxidative stress to trigger cell death and cell cycle arrest in cancer cells.
This compound has demonstrated significant antioxidative efficacy nih.govresearchgate.net. It is an effective scavenger of various oxidizing radicals, including hydroxyl radicals, DPPH radicals, glutathiyl radicals, and linoleic acid peroxyl radicals researchgate.net. This radical-scavenging activity is attributed in part to its terpenoid moiety researchgate.net.
Conversely, in certain cancer cells, bakuchiol has been shown to elevate intracellular ROS levels. This pro-oxidant activity appears to be a key mechanism for its anticancer effects, contributing to the induction of apoptosis and S-phase arrest in A549 and MCF-7 cells, respectively nih.govbvsalud.org.
This compound is a potent inhibitor of lipid peroxidation, the oxidative degradation of lipids. It effectively prevents mitochondrial lipid peroxidation in a time-dependent manner, thereby protecting mitochondrial respiratory enzyme activities from oxidative damage biochiol.comnih.gov. Its inhibitory activity against lipid peroxidation is substantially greater than that of natural tocopherol (a form of Vitamin E) nanu-skincare.com. For instance, in inhibiting the peroxidation of squalene, a lipid component of the skin, bakuchiol was found to be significantly more effective than tocopherol nanu-skincare.com.
| Compound | IC₅₀ (Squalene Peroxidation) |
|---|---|
| This compound | 0.5 µg/mL |
| Natural Tocopherol | 30 µg/mL |
Gene Expression Profiling and Transcriptional Regulation
This compound has been shown to modulate the expression of a wide array of genes involved in key cellular processes, positioning it as a significant compound in dermatological and pharmacological research. Its transcriptional regulatory effects bear a functional resemblance to those of retinoids, despite a lack of structural similarity. This has led to its investigation as a potential alternative to retinol with a potentially more favorable side-effect profile.
Modulation of Genes for Angiogenesis and Collagen Biosynthesis
This compound demonstrates notable effects on the expression of genes crucial for angiogenesis and the biosynthesis of collagen. It has been shown to work in concert with other compounds, such as melatonin and vitamin C derivatives, to regulate genes involved in these processes. nih.gov Comparative gene expression profiling has revealed that this compound upregulates the expression of genes encoding for type I, III, and IV collagen. nih.govnih.govdntb.gov.ua These collagens are fundamental components of the skin's extracellular matrix and basement membrane, contributing to skin's structural integrity and firmness. nih.govui.ac.id
In in vitro models using human dermal fibroblasts, treatment with this compound led to an increased expression of collagen I and III. jintegrativederm.org Specifically, DNA microarray studies have confirmed the upregulation of types I and IV collagen, with further stimulation of type III collagen observed in mature fibroblast models. nih.govdntb.gov.ua This stimulation of collagen synthesis is a key mechanism behind its observed anti-aging effects. jintegrativederm.org
| Gene | Effect of this compound | Implication |
| Collagen Type I (COL1A1, COL1A2) | Upregulation | Enhanced skin strength and structure |
| Collagen Type III (COL3A1) | Upregulation | Improved skin elasticity |
| Collagen Type IV (COL4A1, COL4A2) | Upregulation | Strengthened basement membrane |
Regulation of Extracellular Matrix Production
This compound exerts significant regulatory control over the production and maintenance of the extracellular matrix (ECM). nih.gov Its mechanism of action involves modulating genes that oversee ECM homeostasis. nih.govui.ac.id A key aspect of this regulation is the inhibition of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of collagen and other ECM proteins. nih.gov
Research has shown that this compound can decrease the expression of matrix metalloproteinase-1 (MMP-1) mRNA while increasing the expression of tissue inhibitors of metalloproteinases-1 (TIMP-1) and tissue inhibitors of metalloproteinases-2 (TIMP-2) mRNA. nih.gov This dual action of inhibiting collagen-degrading enzymes and promoting their natural inhibitors helps to preserve the structural integrity of the dermis. nih.gov By preventing the breakdown of the ECM, this compound helps to mitigate the signs of skin aging that are associated with collagen fragmentation.
| Gene/Protein | Effect of this compound | Consequence for ECM |
| MMP-1 | Decreased mRNA expression | Reduced collagen degradation |
| TIMP-1 | Increased mRNA expression | Inhibition of MMPs |
| TIMP-2 | Increased mRNA expression | Inhibition of MMPs |
Inflammatory Mediator Gene Expression (e.g., TNF-α, IL-1β, iNOS)
This compound has demonstrated the ability to modulate the gene expression of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated BV-2 mouse microglial cells, this compound significantly inhibited the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netnih.gov It also suppressed the production of prostaglandin E2 (PGE2) and interleukin-6 (IL-6) in these cells. nih.govresearchgate.netnih.gov
However, the effect on tumor necrosis factor-alpha (TNF-α) appears to be context-dependent. While some in vitro experiments showed no effect on the LPS-stimulated production and mRNA expression of TNF-α, in vivo experiments in LPS-injected mice demonstrated that this compound significantly suppressed the production of TNF-α and IL-6 in the serum. nih.govresearchgate.netnih.gov Further research indicates that this compound can inhibit the expression of iNOS mRNA by inactivating nuclear factor-kappa B (NF-κB). nanu-skincare.com This anti-inflammatory action at the genetic level contributes to its potential therapeutic applications in inflammatory conditions.
| Gene/Protein | Effect of this compound | Experimental Model |
| iNOS | Significantly inhibited mRNA expression | LPS-stimulated BV-2 microglia |
| COX-2 | Significantly inhibited mRNA expression | LPS-stimulated BV-2 microglia |
| IL-6 | Significantly suppressed production and mRNA expression | LPS-stimulated BV-2 microglia |
| TNF-α | No effect on production and mRNA expression (in vitro); Significantly suppressed production (in vivo) | LPS-stimulated BV-2 microglia; LPS-injected mice |
Circadian Gene Expression (e.g., Clock, Npas2, Bmal1, Per1, Per2)
The circadian clock is an internal time-keeping system that regulates various physiological processes through the rhythmic expression of core clock genes. jensenlab.org In mammals, this system involves transcriptional-translational feedback loops of genes including Clock, Npas2, Bmal1, Per1, and Per2. nih.govknaw.nl The heterodimers of CLOCK (or NPAS2) and BMAL1 are key transcriptional activators that drive the expression of Per and Cry genes. nih.govreactome.org The PER and CRY proteins, in turn, inhibit the activity of CLOCK/NPAS2:BMAL1, thus creating a negative feedback loop. nih.gov
While direct studies on the effect of this compound on the core circadian clock genes are not extensively detailed in the provided context, the interplay between inflammatory responses and circadian rhythms is well-established. Given this compound's significant immunomodulatory and anti-inflammatory properties, it is plausible that it may indirectly influence the expression of circadian genes, particularly in tissues where inflammation can disrupt normal circadian function. For instance, inflammatory mediators like TNF-α, which are modulated by this compound, are known to affect the expression of clock genes. Further research is warranted to elucidate the direct impact of this compound on the molecular clockwork.
Immunomodulation and Inflammatory Response Control
This compound exhibits significant immunomodulatory and anti-inflammatory properties, influencing various aspects of the immune response. nih.gov Studies have shown its ability to suppress the expression of pro-inflammatory cytokines in a dose-dependent manner. nih.gov This control over the inflammatory cascade is a key component of its pharmacological profile.
Molecular investigations have revealed that this compound can inhibit the activation of the upstream mediator nuclear factor-κB (NF-κB) by suppressing the phosphorylation of IκBα and p65. nih.gov The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition by this compound underscores the compound's potent anti-inflammatory effects. Furthermore, in animal models, oral administration of this compound has been shown to significantly decrease delayed-type hypersensitivity responses. nih.gov
Leukocyte Function and Migration Modulation
This compound has been identified as a natural anti-inflammatory agent capable of controlling leukocyte functions, including eicosanoid production, migration, and degranulation at inflammatory sites. nih.gov In studies involving human neutrophils, this compound dose-dependently reduced the formation of leukotriene B4 (LTB4) and inhibited degranulation. nih.gov
Neutrophil Degranulation Inhibition
This compound has demonstrated notable anti-inflammatory properties, including the ability to control key functions of leukocytes such as degranulation at inflammatory sites. Research has shown that bakuchiol can inhibit the degranulation of human neutrophils. This inhibitory action is a crucial aspect of its anti-inflammatory mechanism, as it helps to reduce the release of cytotoxic and pro-inflammatory molecules from neutrophil granules.
In addition to inhibiting degranulation, studies in animal models have shown that bakuchiol can decrease cell migration and the activity of myeloperoxidase, an enzyme involved in producing oxidants, within inflamed areas. It is important to note that while bakuchiol inhibited degranulation in human neutrophils, it did not affect superoxide generation. This selective action highlights its specific role in modulating leukocyte function during an inflammatory response.
Fibroblast Cell Activity Enhancement
This compound has been shown to positively influence the activity of fibroblast cells, which are critical for maintaining the structural integrity of connective tissue. It enhances fibroblast cell activity and modulates genes responsible for the production of the extracellular matrix (ECM). This includes stimulating the synthesis of key collagen types.
Studies have demonstrated that bakuchiol upregulates the expression of type I and type IV collagen. Further research in mature fibroblast models confirmed the stimulation of type III collagen. In human dermal fibroblasts, treatment with bakuchiol led to a significant increase in the protein levels of collagen type I (COL1A1), collagen type VII (COL7A1), and fibronectin (FN). This stimulation of critical ECM components underscores its role in skin structure and repair. In vitro experiments on normal human dermal fibroblasts (NHDF) have also indicated high cell viability when treated with bakuchiol formulations, supporting its biocompatibility with these cells.
| Protein | Cell Type | Observed Effect |
|---|---|---|
| Collagen Type I (COL1A1) | Human Dermal Fibroblasts | Significant Augmentation |
| Collagen Type III | Mature Fibroblast Model | Stimulation |
| Collagen Type IV | DNA Microarray Study | Upregulation |
| Collagen Type VII (COL7A1) | Human Dermal Fibroblasts | Significant Augmentation |
| Fibronectin (FN) | Human Dermal Fibroblasts | Significant Augmentation |
Biofilm Production Reduction
This compound exhibits antimicrobial properties that extend to the inhibition of biofilm formation, a key virulence factor for many pathogenic bacteria. It has been found to reduce the production of biofilms by bacterial strains such as Enterococcus faecalis and Enterococcus faecium. The mechanism of action involves the rupture of the bacterial cell membrane and the inhibition of enzymes essential for DNA replication, such as DNA polymerase.
More specific research has focused on its effect on Pseudomonas aeruginosa, a significant opportunistic pathogen. Bakuchiol was identified as a potent inhibitor of the quorum sensing (QS) system in this bacterium. It specifically targets and destabilizes the LasR protein, a key transcriptional activator in the QS network, thereby interfering with its function. This disruption of the QS system leads to a significant reduction in biofilm formation and associated virulence factors.
| Target | Inhibition Percentage |
|---|---|
| Biofilm Formation | 64.6% - 75.5% |
| Pyocyanin Production | 61.1% - 71.5% |
| Rhamnolipid Production | 55.0% - 66.9% |
Keratinocyte Activity Normalization
This compound plays a role in modulating the activity of keratinocytes, the primary cells of the epidermis, helping to restore normal function in diseased or stressed states. It is reported to directly upregulate keratinocyte activity, which is beneficial for skin regeneration and repair.
In the context of inflammatory skin conditions like psoriasis, which is characterized by keratinocyte hyperproliferation and altered differentiation, bakuchiol derivatives have shown a capacity to normalize epidermal homeostasis. A synthetic ester, bakuchiol salicylate, was found to have a gene expression profile similar to retinoids, which are known for their skin-normalizing effects. The proposed mechanism involves the desensitization of keratinocytes to psoriatic cytokine signaling by inhibiting the STAT1/3/interferon inflammatory signal transduction axis.
Furthermore, studies on TNF-α-stimulated keratinocytes showed that a combination of bakuchiol and ethyl linoleate/oleate could repress the expression of genes associated with keratinocyte differentiation while upregulating genes linked to proliferation. This suggests a complex, context-dependent regulatory role on keratinocyte behavior.
Preclinical in Vitro and in Vivo Model Systems
Mammalian Cell Line Models
Cancer Cell Lines
(R)-Bakuchiol has demonstrated notable anti-tumor activities across a spectrum of cancer cell lines, primarily through mechanisms involving the induction of apoptosis, cell cycle arrest, and inhibition of proliferative signaling pathways.
Lung Adenocarcinoma A549: In human lung adenocarcinoma A549 cells, bakuchiol (B1667714) has been shown to be a more potent inhibitor of cell viability than its analogue, resveratrol. nih.gov Studies report an IC50 value of 9.58 µM for bakuchiol after 72 hours of treatment. nih.govgoogle.commdpi.com The anti-cancer effects in this cell line are attributed to the elevation of intracellular reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and the induction of apoptosis. nih.govmdpi.comresearchgate.net Furthermore, bakuchiol prompts S phase arrest in the cell cycle and modulates the expression of key regulatory proteins, including the upregulation of p53 and Bax and the downregulation of Bcl-2. nih.govresearchgate.net
Gastric Carcinoma SGC-7901: Research on the human gastric tumor cell line SGC-7901 reveals that bakuchiol exerts potent, time- and dose-dependent growth-inhibitory effects. nih.gov The cytotoxicity is mediated through the induction of apoptosis and a sub-G1 cell cycle arrest. nih.gov Morphological changes observed under microscopy include cell detachment and the formation of apoptotic bodies. nih.gov
| Cell Line | Time Interval | IC50 Value (µM) |
| SGC-7901 | 12 hrs | 58.4 |
| SGC-7901 | 24 hrs | 42.3 |
| SGC-7901 | 48 hrs | 32.5 |
| Data sourced from Lin et al., J BUON (2016). nih.gov |
Breast Cancer MCF-7: In the estrogen receptor (ERα)-positive breast cancer cell line MCF-7, bakuchiol demonstrates a biphasic effect. At low concentrations, it can stimulate cellular proliferation, whereas at higher concentrations (>2 µg/ml), it inhibits growth in a dose-dependent manner. nih.gov The inhibitory action is linked to its ability to suppress ERα expression while inducing ERβ expression. nih.govnih.gov This modulation, along with the induction of S phase arrest and apoptosis, contributes to its anti-breast cancer effects. nih.govnih.gov Studies have also shown that bakuchiol can inhibit the self-renewal capacity of breast cancer stem cells by decreasing mammosphere formation. mdpi.com
Epithelial Carcinoma A431: Bakuchiol has been found to decrease the viability of A431 human epithelial carcinoma cells and inhibit their anchorage-independent growth. nih.govcells-online.com The underlying mechanism involves the direct targeting and inhibition of Hck, Blk, and p38 mitogen-activated protein kinase (MAPK). nih.gov This action blocks downstream signaling pathways, including MEK/ERKs and AKT/p70S6K, which are crucial for neoplastic cell transformation. nih.gov
Osteosarcoma UMR106: As of the current literature, direct studies investigating the specific effects of this compound on the UMR106 osteosarcoma cell line are limited. However, research on a related compound, ∆³-2-hydroxybakuchiol, demonstrated cytotoxic activity against UMR106 cells with an IC50 value of 69 µM. researchgate.net Given bakuchiol's known phytoestrogenic properties and its documented effects on osteoblasts and bone loss, the UMR-106 cell line, which is widely used in bone cancer research, remains an important model for future investigation. google.com
Immune Cell Models
This compound exhibits significant immunomodulatory and anti-inflammatory properties in various immune cell models.
RAW 264.7 Macrophages: In the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, bakuchiol significantly suppresses the expression and production of pro-inflammatory mediators. It has been shown to inhibit the expression of the inducible nitric oxide synthase (iNOS) gene. This anti-inflammatory action is mediated by inhibiting the activation of the nuclear factor-κB (NF-κB) signaling pathway by suppressing the phosphorylation of IκBα and p65.
Microglia: Studies using the BV-2 mouse microglial cell line have demonstrated that bakuchiol effectively suppresses inflammatory responses. It significantly inhibits the production of prostaglandin E2 (PGE2) and interleukin-6 (IL-6), as well as the expression of iNOS and cyclooxygenase-2 (COX-2) upon LPS stimulation. The mechanism for these anti-neuroinflammatory effects is the downregulation of the p38 MAPK and extracellular signal-regulated kinase (ERK) signaling pathways.
Fibroblast and Keratinocyte Cell Cultures
The effects of this compound on skin cells have been extensively studied, highlighting its potential in dermatology.
Fibroblasts: In human dermal fibroblast (HDF) cultures, bakuchiol has been shown to stimulate the production of key extracellular matrix components. Treatment with bakuchiol significantly increases protein levels of fibroblast growth factor 7 (FGF7), which is known to stimulate keratinocyte proliferation. Furthermore, it augments the levels of both collagen type I (COL1A1) and collagen type VII (COL7A1), proteins crucial for skin structure and integrity.
Keratinocytes: In human keratinocyte cell lines such as HaCaT, bakuchiol inhibits epidermal growth factor (EGF)-induced neoplastic cell transformation, a key process in skin carcinogenesis. nih.gov It also modulates the endocannabinoid system within keratinocytes and represses inflammatory pathway mRNAs, contributing to its skin-soothing effects.
Retinal Ganglion Cells (RGC-5)
In studies using the RGC-5 cell line, bakuchiol has demonstrated protective effects against oxidative stress-induced cell death. researchgate.net It was observed to reduce ROS-induced apoptosis and inhibit the decrease of mitochondrial membrane potential. researchgate.net Bakuchiol also reduced elevated intracellular Ca2+ levels following oxidative stress. It is important to note, however, that the identity and origin of the RGC-5 cell line have been called into question in the scientific community, with evidence suggesting it is of mouse, not rat, origin and may not represent retinal ganglion cells. Therefore, findings from these studies should be interpreted with caution.
Renal Cells
The effects of this compound have been evaluated in renal cell models, suggesting a potential role in kidney health. In vitro studies on the HK-2 renal tubular cell line demonstrated that bakuchiol has cytotoxic effects, with IC50 values of 26.4 µM, 21.8 µM, and 24.1 µM at 24, 48, and 72-hour intervals, respectively. researchgate.net These findings are contextualized by in vivo observations where bakuchiol has been shown to protect against sepsis-induced acute kidney injury by reducing inflammation and renal oxidative stress. researchgate.net
Madin-Darby Canine Kidney (MDCK) Cells
The Madin-Darby Canine Kidney (MDCK) cell line has been utilized as a model for studying viral infections. In MDCK cells infected with the influenza A (H1N1) virus, bakuchiol was found to inhibit viral growth and infection. researchgate.net This antiviral activity is associated with a reduction in the expression of viral mRNAs and proteins. researchgate.net The mechanism of action involves the activation of the Nrf2 transcription factor and subsequent upregulation of Nrf2-induced antioxidant genes. researchgate.net
Non-Mammalian Organismal Models
The nematode Caenorhabditis elegans serves as a valuable model for studying aging and oxidative stress due to its short lifespan and well-characterized genetics. Oxidative stress is recognized as a significant factor in the aging process and the development of various diseases mdpi.com. Studies utilizing C. elegans have demonstrated that certain plant-derived compounds can enhance resistance to oxidative stress mdpi.com. Research into this compound has shown that its antioxidant properties can protect against free radicals and reduce oxidative stress, which is crucial for cellular health and longevity mdpi.com. In C. elegans, treatment with Bakuchiol has been observed to improve resistance to oxidative stress and enhance mobility, suggesting a positive impact on healthspan and aging-related decline mdpi.com. These findings provide valuable insights into the potential mechanisms through which this compound may exert anti-aging effects mdpi.com.
Rodent Models of Disease
Sepsis, a severe systemic inflammatory response to infection, can lead to multiple organ damage, with acute lung injury (ALI) being a common and life-threatening complication nih.govfrontiersin.org. The cecal ligation and puncture (CLP) mouse model is a standard and clinically relevant method for inducing sepsis to study the pathophysiology of ALI nih.govfrontiersin.org.
In studies using this model, this compound has demonstrated significant protective effects against sepsis-induced ALI nih.gov. Treatment with Bakuchiol was found to attenuate pathological changes in lung tissue, including edema nih.govmdpi.com. It also significantly reduced inflammation by lowering the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) nih.gov. Furthermore, Bakuchiol mitigated oxidative stress, as evidenced by increased Superoxide Dismutase (SOD) activity and decreased levels of Malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) nih.govmdpi.com. The compound also helped to preserve the integrity of the lung endothelial barrier, a critical factor in preventing fluid leakage into the alveoli nih.gov. These effects are attributed to its ability to suppress inflammation, oxidative stress, and endothelial barrier disruption nih.gov.
| Biomarker | Effect of Sepsis (CLP Model) | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Lung Water Content | Increased | Significantly Decreased | nih.gov |
| Myeloperoxidase (MPO) | Increased | Significantly Decreased | nih.gov |
| IL-1β, IL-6, TNF-α | Increased | Significantly Decreased | nih.gov |
| Superoxide Dismutase (SOD) Activity | Decreased | Increased | nih.govmdpi.com |
| Malondialdehyde (MDA) | Increased | Decreased | nih.govmdpi.com |
| VE-cadherin, claudin-1 | Decreased | Increased | nih.govmdpi.com |
Animal models are crucial for understanding the mechanisms of liver injury and for developing therapeutic interventions. Common models involve inducing hepatotoxicity with chemical agents like carbon tetrachloride (CCl4) and D-galactosamine (D-GalN), which cause liver damage that mimics aspects of human liver disease nih.gov.
Studies on (S)-Bakuchiol, the enantiomer of this compound, have shown significant hepatoprotective effects in these rat models nih.gov. In rats with CCl4-induced liver injury, Bakuchiol treatment markedly reduced the serum levels of key liver enzymes, aspartate transaminase (AST) and alanine transaminase (ALT) nih.gov. Histological examination of the liver tissue from these rats revealed that Bakuchiol improved fatty acid changes, reduced hepatocyte necrosis, and decreased inflammatory cell infiltration nih.gov. Similar protective effects were observed in a D-GalN-induced acute liver injury model, where Bakuchiol also significantly lowered AST and ALT levels nih.gov. In vitro experiments using primary rat hepatocytes further confirmed these findings, showing that Bakuchiol protected cells from toxicity induced by tert-butyl hydroperoxide (tBH), CCl4, and D-GalN by inhibiting lipid peroxidation and the depletion of intracellular glutathione (B108866) nih.gov.
| Model | Key Parameter | Observation in Injury Model | Effect of Bakuchiol Treatment | Reference |
|---|---|---|---|---|
| CCl4-Induced Liver Injury (in vivo) | Serum AST & ALT | Significantly Increased | Significantly Reduced | nih.gov |
| Liver Histology | Fatty changes, necrosis, inflammation | Improved | nih.gov | |
| D-GalN-Induced Liver Injury (in vivo) | Serum AST & ALT | Significantly Increased | Significantly Reduced | nih.gov |
| Hepatocyte Injury (in vitro) | Lipid Peroxidation | Increased | Inhibited | nih.gov |
| Intracellular Glutathione | Depleted | Depletion Inhibited | nih.gov |
The ovariectomized (OVX) rat is a widely accepted preclinical model for studying postmenopausal osteoporosis nih.gov. The removal of the ovaries induces estrogen deficiency, leading to an increased rate of bone turnover where resorption exceeds formation, resulting in significant bone loss, particularly in trabecular bone nih.gov. This model effectively mimics the bone loss observed in women after menopause nih.gov.
This compound has been investigated for its potential to mitigate estrogen deficiency-induced bone loss in this model. As a phytoestrogen, Bakuchiol has demonstrated osteoblastic (bone-building) activity nih.gov. In studies using OVX rats, treatment with Bakuchiol was shown to prevent bone loss associated with estrogen deficiency nih.gov. Importantly, this protective skeletal effect was achieved without causing uterine hyperplasia, a significant side effect associated with conventional estrogen replacement therapy nih.gov. In vitro studies suggest that the mechanism behind this bone-protective role involves the upregulation of the Wnt signaling pathway, which is critical for osteoblast differentiation nih.gov. These findings indicate that this compound may be a promising agent for preventing osteoporotic bone loss nih.govfrontiersin.org.
| Parameter | Effect of Ovariectomy (OVX) | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Bone Loss | Induced | Prevented | nih.gov |
| Uterotrophic Activity | N/A | None Observed | nih.gov |
| Mechanism (in vitro) | N/A | Upregulates Wnt signaling pathway | nih.gov |
Diabetic cardiomyopathy is a serious complication of diabetes, characterized by cardiac dysfunction in the absence of coronary artery disease and hypertension. Animal models, such as streptozotocin (STZ)-induced diabetic mice, are used to replicate the chronic hyperglycemia that drives the pathological changes in the heart, including myocardial fibrosis, cardiac hypertrophy, and cardiomyocyte apoptosis nih.govfrontiersin.org.
This compound has shown significant therapeutic potential in these models of hyperglycemia-induced cardiomyopathy nih.govnih.gov. Treatment with Bakuchiol was found to significantly alleviate cardiac dysfunction, ameliorate myocardial fibrosis, and mitigate cardiac hypertrophy nih.govfrontiersin.org. It also reduced the rate of cardiomyocyte apoptosis nih.gov. The underlying mechanism for these protective effects involves the attenuation of myocardial oxidative stress. Bakuchiol achieves this by activating the SIRT1/Nrf2 signaling pathway nih.govfrontiersin.orgnih.gov. This activation enhances the heart's antioxidative capacity by increasing the production of antioxidants and reducing the generation of reactive oxygen species (ROS) nih.gov. These findings highlight Bakuchiol's potential as a therapeutic agent against diabetic cardiomyopathy by targeting oxidative damage through the SIRT1/Nrf2 pathway nih.gov.
| Pathological Feature | Observation in Diabetic Model | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Cardiac Dysfunction | Present | Alleviated | nih.govfrontiersin.org |
| Myocardial Fibrosis | Increased | Ameliorated | nih.govfrontiersin.org |
| Cardiac Hypertrophy | Present | Mitigated | nih.govfrontiersin.org |
| Cardiomyocyte Apoptosis | Increased | Reduced | nih.gov |
| Myocardial Oxidative Stress | Increased | Attenuated | nih.gov |
| SIRT1/Nrf2 Signaling | Suppressed | Activated | nih.govnih.gov |
Sepsis-Induced Acute Kidney Injury Models
This compound has been investigated for its protective effects in preclinical models of sepsis-induced acute kidney injury (S-AKI). In a study utilizing a cecal ligation and puncture (CLP)-induced sepsis model in mice, pretreatment with bakuchiol demonstrated significant therapeutic benefits. The CLP model is a well-established method for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis. ug.edu.ghnih.gov
Research findings indicated that bakuchiol pretreatment markedly reduced the bacterial load in the peritoneal fluid and blood of septic mice. researchgate.net This reduction in systemic infection was accompanied by a significant decrease in the inflammatory response within the kidneys. Specifically, bakuchiol treatment led to lower levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.net
Furthermore, bakuchiol administration ameliorated renal oxidative stress, a key contributor to the pathophysiology of S-AKI. researchgate.net This was evidenced by a reduction in markers of oxidative damage and an enhancement of the endogenous antioxidant defense mechanisms within the renal tissue. Histological examination of the kidneys from bakuchiol-treated septic mice revealed a significant attenuation of tissue damage, characterized by reduced tubular injury and inflammation. researchgate.net
Mechanistically, the protective effects of bakuchiol in S-AKI have been attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net These pathways are crucial regulators of the inflammatory cascade in sepsis. By blocking their activation, bakuchiol effectively curtails the production of inflammatory mediators, thereby mitigating kidney damage. The study also reported that bakuchiol pretreatment significantly improved the survival rate of mice with CLP-induced sepsis. researchgate.net
Table 1: Effects of this compound in a Sepsis-Induced Acute Kidney Injury Model
| Parameter | Observation | Reference |
|---|---|---|
| Model | Cecal Ligation and Puncture (CLP)-induced sepsis in mice | researchgate.net |
| Bacterial Load | Significantly reduced in peritoneal fluid and blood | researchgate.net |
| Inflammation | Decreased renal levels of TNF-α, IL-1β, and IL-6 | researchgate.net |
| Oxidative Stress | Ameliorated renal oxidative stress | researchgate.net |
| Histopathology | Attenuated renal histological damage | researchgate.net |
| Signaling Pathways | Inhibited activation of NF-κB and p38 MAPK | researchgate.net |
| Survival | Markedly improved survival rate | researchgate.net |
Cerebral Ischemia-Reperfusion Injury Models
The neuroprotective potential of this compound has been explored in a mouse model of cerebral ischemia-reperfusion (I/R) injury. This model was established through middle cerebral artery occlusion and reperfusion (MCAO/R), which simulates the pathological processes of ischemic stroke in humans. researchgate.net
In this model, pretreatment with bakuchiol was found to significantly improve neurological outcomes. Mice that received bakuchiol exhibited better neurological deficit scores compared to the untreated group. Furthermore, bakuchiol treatment led to a reduction in the infarct volume and a decrease in cerebral edema, indicating a substantial neuroprotective effect. Histological analysis confirmed that bakuchiol attenuated neuronal injury in the ischemic brain regions.
The anti-inflammatory properties of bakuchiol were evident through the reduction of microglial activation, as indicated by a decreased number of Iba1-immunoreactive cells in the brain. At the molecular level, bakuchiol was shown to modulate the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation in cerebral I/R injury. This was demonstrated by the reduced expression of NLRP3, ASC, cleaved-caspase-1, IL-1β, and IL-18.
In addition to its anti-inflammatory effects, bakuchiol was found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This was evidenced by the nuclear accumulation of Nrf2 and an elevated level of its downstream target, heme oxygenase-1 (HO-1). The Nrf2 pathway is a critical regulator of the antioxidant response, and its activation by bakuchiol likely contributes to the observed neuroprotection. The role of Nrf2 was further confirmed in in vitro studies using BV-2 microglia, where an Nrf2 inhibitor partially reversed the protective effects of bakuchiol.
Table 2: Effects of this compound in a Cerebral Ischemia-Reperfusion Injury Model
| Parameter | Observation | Reference |
|---|---|---|
| Model | Middle Cerebral Artery Occlusion and Reperfusion (MCAO/R) in mice | |
| Neurological Function | Improved neurological deficit | |
| Brain Injury | Reduced infarct volume and cerebral edema | |
| Neuronal Damage | Attenuated neuronal injury | |
| Inflammation | Decreased microglial activation and NLRP3 inflammasome expression | |
| Signaling Pathways | Activated Nrf2 signaling pathway |
Other Preclinical Animal Models
Guinea Pig Model for Dermatophytic Activity
The antifungal properties of this compound have been demonstrated in a guinea pig model of tinea pedis, a common dermatophytic infection. In this model, the infection was induced by Trichophyton mentagrophytes. Bakuchiol, formulated in an aqueous cream, was applied topically to the infected feet of the guinea pigs.
The study revealed that bakuchiol significantly reduced the fungal burden in the infected tissues. This antifungal effect was dose-dependent, with higher concentrations of bakuchiol leading to a greater reduction in fungal load. These findings suggest that bakuchiol is effective in inhibiting the growth of dermatophytes in an in vivo setting.
In vitro mechanistic studies accompanying the in vivo experiments provided insights into bakuchiol's mode of action. It was found that bakuchiol increases the permeability of the fungal cell membrane and elevates the generation of reactive oxygen species (ROS) within the fungal cells. However, it did not appear to induce DNA fragmentation. These in vitro findings support the in vivo observation of its anti-dermatophytic activity.
Table 3: Effects of this compound in a Guinea Pig Model for Dermatophytic Activity
| Parameter | Observation | Reference |
|---|---|---|
| Model | Trichophyton mentagrophytes-induced tinea pedis in guinea pigs | |
| Antifungal Effect | Significantly reduced fungal burden in infected feet | |
| Mechanism of Action | Increased fungal membrane permeability and ROS generation |
Plasmodium falciparum (P. falciparum) Parasite Models
The antiplasmodial activity of this compound has been evaluated in in vitro models using the human malaria parasite, Plasmodium falciparum. Research has shown that bakuchiol exhibits dose-dependent inhibitory activity against the blood stages of the parasite.
One study reported that bakuchiol displayed an IC50 value of 3.1 ± 0.35 µg/ml (12.1 ± 0.92 µM) against P. falciparum. The investigation into its stage-specific activity revealed that the late trophozoite and early schizont stages of the parasite were most susceptible to bakuchiol treatment.
The proposed mechanism of action for bakuchiol's antiplasmodial effect involves the induction of oxidative stress within the parasite. This was evidenced by the generation of reactive oxygen and nitrogen species. Furthermore, bakuchiol treatment was found to cause depolarization of the mitochondrial membrane potential and lead to DNA fragmentation in the parasites. Importantly, the study also noted that bakuchiol did not exhibit hemolytic activity at higher concentrations. In drug interaction studies, bakuchiol showed a synergistic effect with the established antimalarial drugs chloroquine and quinine.
**Table 4: In Vitro Antiplasmodial Activity of this compound against *P. falciparum***
| Parameter | Observation | Reference |
|---|---|---|
| Model | In vitro culture of Plasmodium falciparum | |
| Anti-plasmodial Activity | IC50 of 3.1 ± 0.35 µg/ml (12.1 ± 0.92 µM) | |
| Stage Specificity | Most sensitive at late trophozoite and early schizont stages | |
| Mechanism of Action | Induced oxidative stress, mitochondrial membrane depolarization, and DNA fragmentation | |
| Drug Interaction | Synergistic with chloroquine and quinine |
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Compound Characterization and Quantification
Chromatographic methods are fundamental to the isolation, identification, and quantification of (R)-Bakuchiol. These techniques separate the compound from complex mixtures, allowing for its accurate measurement and characterization.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Bakuchiol (B1667714). When coupled with a fluorescence detector, it offers a highly sensitive and specific method for quantification. bmrb.io A validated reversed-phase HPLC method with fluorescence detection has been developed for the determination of bakuchiol in cosmetic products. bmrb.io This method typically involves extraction of the analyte with a suitable solvent, followed by separation on a C18 analytical column. bmrb.iosemanticscholar.org
A gradient elution program using a mobile phase of water and acetonitrile (B52724) is often employed to achieve optimal separation. bmrb.iosemanticscholar.org The fluorescence detector is set at specific excitation and emission wavelengths to maximize the signal from bakuchiol while minimizing interference from other components in the sample matrix. bmrb.iosemanticscholar.org This methodology has proven to be reliable for the analysis of bakuchiol in various cosmetic formulations. bmrb.iosemanticscholar.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm) | bmrb.iosemanticscholar.org |
| Mobile Phase | Gradient of water and acetonitrile | bmrb.iosemanticscholar.org |
| Flow Rate | 1.0 mL/min | bmrb.iosemanticscholar.org |
| Column Temperature | 25 °C | bmrb.iosemanticscholar.org |
| Excitation Wavelength | 264 nm | bmrb.iosemanticscholar.org |
| Emission Wavelength | 338 nm | bmrb.iosemanticscholar.org |
| Linearity Range | 0.5–50.0 μg/g | bmrb.io |
| Limit of Detection (LOD) | 0.1 μg/g | bmrb.io |
| Limit of Quantification (LOQ) | 0.5 μg/g | bmrb.io |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both the quantification and structural elucidation of this compound and its metabolites. nih.gov Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for the sensitive and specific quantification of bakuchiol in biological matrices such as rat plasma. nanu-skincare.com
These methods typically utilize a C18 column for chromatographic separation with a gradient elution of methanol (B129727) and water. nanu-skincare.com Detection is achieved using tandem mass spectrometry, often in negative ionization mode, by monitoring specific mass transitions for bakuchiol and an internal standard. nanu-skincare.com This approach provides excellent linearity over a wide concentration range and a low limit of quantification, making it suitable for pharmacokinetic studies. nanu-skincare.com Furthermore, mass spectrometry is instrumental in identifying proteins that bind to bakuchiol, which is crucial for understanding its mechanism of action. nih.gov Affinity chromatography coupled with mass spectrometry can be used to isolate and sequence these target proteins. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Hypersil Gold C18 | nanu-skincare.com |
| Mobile Phase | Gradient of methanol and water | nanu-skincare.com |
| Flow Rate | 0.2 mL/min | nanu-skincare.com |
| Ionization Mode | Negative | nanu-skincare.com |
| Mass Transition (Bakuchiol) | m/z 255.2 → 172.0 | nanu-skincare.com |
| Linearity Range | 2–1000 ng/mL | nanu-skincare.com |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | nanu-skincare.com |
Spectroscopic Characterization Techniques (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are employed to assign all the proton and carbon signals in the molecule's structure. mdpi.com
The ¹H NMR spectrum of bakuchiol in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for a para-substituted aromatic ring and protons attached to double bonds. mdpi.com The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. mdpi.com These spectroscopic data are crucial for confirming the identity and purity of isolated or synthesized this compound. mdpi.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Aromatic Protons | 7.25–7.20 and 6.80–6.70 | - | mdpi.com |
| Olefinic Protons | 6.30–6.20, 6.10–6.00, and 5.95–5.85 | - | mdpi.com |
| C1 | - | 111.85 | bmrb.io |
| C5 | - | 145.91 | bmrb.io |
| C7 | - | 124.71 | bmrb.io |
| C8 | - | 127.17 | bmrb.io |
| C12 | - | 126.49 | bmrb.io |
| C14 | - | 134.00 | bmrb.io |
| C15 | - | 130.55 | bmrb.io |
| C16 | - | 128.31 | bmrb.io |
| C17 | - | 156.65 | bmrb.io |
Cellular and Molecular Assays for Mechanistic Studies
To understand how this compound exerts its biological effects, a variety of cellular and molecular assays are employed. These assays provide insights into the compound's influence on gene and protein expression.
Gene expression profiling, often conducted using DNA microarrays and confirmed by Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), has revealed that bakuchiol modulates the expression of numerous genes in skin cells. nih.govskinpeutics.com Studies have shown a remarkable similarity between the gene expression profiles induced by bakuchiol and retinol (B82714). nih.govnanu-skincare.com
Bakuchiol has been shown to upregulate genes involved in the synthesis of extracellular matrix components, such as types I, III, and IV collagen. nih.gov For instance, RT-qPCR can be used to quantify the mRNA levels of genes like COL1A1 (Collagen Type I Alpha 1) and MMP9 (Matrix Metallopeptidase 9) to assess the impact of bakuchiol on collagen production and degradation. nih.gov This retinol-like regulation of gene expression is a key aspect of bakuchiol's anti-aging properties. nih.gov
The effects of this compound on gene expression are further investigated at the protein level using techniques such as Western blotting, immunofluorescence, and proteomics. Western blotting allows for the quantification of specific proteins, confirming that changes in mRNA levels translate to changes in protein abundance. nih.gov For example, studies have used Western blotting to show that bakuchiol can reduce the protein levels of PPARα, SHP, and CYP7a1 in liver cells. nih.gov
Immunofluorescence can be used to visualize the localization and expression of proteins within cells, providing spatial context to the effects of bakuchiol. Proteomics, particularly using techniques like iTRAQ (isobaric tags for relative and absolute quantitation), offers a broader view by identifying and quantifying a wide range of proteins that are differentially expressed in response to bakuchiol treatment. nih.gov This comprehensive approach is crucial for identifying the molecular targets and signaling pathways through which this compound exerts its effects. nih.gov
Cell-Based Assays (e.g., Viability, Proliferation, Apoptosis)
Cell-based assays are fundamental in vitro tools for evaluating the biological effects of this compound at the cellular level. These assays provide critical data on how the compound affects cell health, growth, and programmed cell death, offering insights into its potential mechanisms of action.
Viability and Proliferation Assays: The effect of this compound on cell viability and proliferation is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium 1) assays. These methods measure the metabolic activity of cells, which serves as an indicator of cell viability.
In studies involving human dermal fibroblasts (HDFs), this compound was found to significantly augment WST-1 metabolization, suggesting an improvement in cell viability and metabolic activity. nih.govnih.gov Research on various cancer cell lines has demonstrated that this compound exerts potent, dose- and time-dependent growth-inhibitory effects. For instance, in SGC-7901 human gastric cancer cells, the IC50 values (the concentration required to inhibit the growth of 50% of cells) were determined to be 58.4 µM, 42.3 µM, and 32.5 µM after 12, 24, and 48 hours of treatment, respectively. alliedacademies.org Similarly, treatment of NUGC3 gastric cancer cells with this compound resulted in a concentration-dependent inhibition of cell viability, with an IC50 value of approximately 120 µg/ml after 24 hours. spandidos-publications.com In skin cancer models, this compound has been shown to decrease the viability of A431 human epithelial carcinoma cells and inhibit their anchorage-independent growth. nih.gov
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism through which this compound exerts its anti-proliferative effects in cancer cells. scialert.netnih.gov The induction of apoptosis is often evaluated through several methods, including morphological analysis, flow cytometry using Annexin V/Propidium Iodide (PI) staining, and analysis of key apoptotic proteins.
Morphological studies of cancer cells treated with this compound reveal classic signs of apoptosis, such as cells becoming rounded, shrinking, and detaching from culture surfaces. alliedacademies.orgnih.gov In MCF-7 breast cancer cells, an increase in small apoptotic bodies was observed with rising concentrations of the compound. nih.gov
Flow cytometry analysis provides quantitative data on the extent of apoptosis. In SGC-7901 cells, treatment with 10, 50, and 100 µM of this compound led to a significant, dose-dependent increase in the sub-G1 cell population (an indicator of apoptotic cells) to 6.5%, 23.8%, and 62.2%, respectively. alliedacademies.org Similarly, a significant, concentration-dependent increase in the apoptosis rate was observed in HepG-2 hepatocellular carcinoma cells after 48 hours of treatment. scialert.net The induction of apoptosis in NUGC3 cells was also confirmed by Annexin V-FITC/PI double staining. spandidos-publications.com Mechanistic studies indicate that this pro-apoptotic effect is associated with the activation of intrinsic apoptotic pathways, involving the Bcl-2 family of proteins and the activation of caspases. scialert.netnih.gov
| Assay Type | Cell Line | Key Findings | Concentration/IC50 | Source |
|---|---|---|---|---|
| Viability (WST-1) | Human Dermal Fibroblasts (HDFs) | Significantly augmented WST-1 metabolization, indicating improved cell activity. | 10 µM | nih.govnih.gov |
| Viability (MTT) | SGC-7901 (Gastric Cancer) | Time- and dose-dependent growth inhibition. | IC50: 42.3 µM (24h), 32.5 µM (48h) | alliedacademies.org |
| Viability (MTT) | NUGC3 (Gastric Cancer) | Concentration-dependent inhibition of cell viability. | IC50: ~120 µg/ml (24h) | spandidos-publications.com |
| Viability (MTT) | A431 (Skin Epidermoid Carcinoma) | Decreased cell viability. | 5-20 µM | nih.gov |
| Apoptosis (Flow Cytometry) | HepG-2 (Hepatocellular Carcinoma) | Significant, concentration-dependent increase in apoptosis rate. | Not specified | scialert.net |
| Apoptosis (Flow Cytometry) | SGC-7901 (Gastric Cancer) | Dose-dependent increase in sub-G1 (apoptotic) cell population. | 10, 50, 100 µM | alliedacademies.org |
| Apoptosis (Annexin V/PI Staining) | MCF-7 (Breast Cancer) | Dose-dependent increase in early apoptotic cells. | 4, 7, 10 µg/ml | nih.gov |
Enzyme Activity Assays
Enzyme activity assays are crucial for identifying the specific molecular targets of this compound and elucidating its biochemical mechanisms of action. Research has shown that this compound can modulate the activity of various enzymes involved in processes like inflammation, DNA replication, and melanin (B1238610) synthesis. nih.govresearchgate.netrsc.org
This compound has demonstrated significant inhibitory effects on key enzymes of the arachidonic acid pathway, which is involved in inflammation. researchgate.net It has been shown to inhibit 5-lipooxygenase (5-LOX) and cyclooxygenase-1 (COX-1), with reported IC50 values of 23.5 µM and 14.7 µg/mL, respectively. researchgate.net Its effect on cyclooxygenase-2 (COX-2) was found to be weaker. researchgate.net The compound is also a weak inhibitor of secretory and intracellular phospholipase A2. nanu-skincare.com
In the context of its anticancer properties, studies have revealed that this compound can inhibit DNA polymerase and that a related compound, Bakuchicin, inhibits topoisomerase II. nih.gov Furthermore, it has been identified as an inhibitor of human carboxylesterase 2 (hCE2). rsc.org
Additional studies have highlighted this compound as a potent inhibitor of tyrosinase, a key enzyme in melanin production, suggesting its potential application in addressing hyperpigmentation. researchgate.net Kinase profiling has also identified Hck, Blk, and p38 mitogen-activated protein kinase (MAPK) as direct targets of the compound. nih.gov
| Enzyme Target | Assay Type | Effect | IC50 / Inhibition | Source |
|---|---|---|---|---|
| 5-lipooxygenase (5-LOX) | Enzyme Inhibition Assay | Inhibition | 23.5 µM | researchgate.net |
| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | Inhibition | 14.7 µg/mL | researchgate.net |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | Inhibition | 514 µg/mL | researchgate.net |
| Tyrosinase | Enzyme Inhibition Assay | Potent Inhibition | Not specified | researchgate.net |
| DNA Polymerase | Enzyme Inhibition Assay | Inhibition | Not specified | nih.gov |
| Hck, Blk, p38 MAPK | Kinase Profiling | Direct binding and inhibition | Not specified | nih.gov |
| Human Carboxylesterase 2 (hCE2) | Enzyme Inhibition Assay | Inhibition | Not specified | rsc.org |
Computational Investigations of R Bakuchiol
Molecular Docking Studies of Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand, such as (R)-Bakuchiol, and its protein target.
Research has employed molecular docking to identify and characterize the interactions of bakuchiol (B1667714) with various biological targets. These studies have revealed that the binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the phenolic hydroxyl group of bakuchiol frequently participates in hydrogen bonding, a key interaction for stabilizing the ligand-receptor complex. The terpenoid moiety of the molecule is also important for its bioactivity. researchgate.net
One study identified DNA gyrase as a potential target for bakuchiol, suggesting a mechanism for its observed antibacterial activity against S. aureus. researchgate.net Although specific docking scores for the (R)-enantiomer are not always detailed, these studies provide a foundational understanding of how the molecule fits into the binding sites of various proteins.
| Target Protein | Potential Therapeutic Area | Key Interactions Noted |
|---|---|---|
| DNA Gyrase | Antibacterial | Inhibition of supercoiling activity. researchgate.net |
| 5-lipoxygenase (5-LOX) | Anti-inflammatory | Moderate inhibitory activity. researchgate.net |
| Cyclooxygenase-1 (COX-1) | Anti-inflammatory | Moderate inhibitory activity. researchgate.net |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Moderate inhibitory activity. researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the stability of a protein-ligand complex, conformational changes that may occur upon binding, and the dynamics of the interactions. nih.govresearchgate.net By simulating the behavior of the this compound-target complex in a solvated environment, researchers can assess the stability of the docked pose and identify key residues that are critical for maintaining the interaction. nih.gov
While MD simulations are a powerful tool for understanding the dynamic nature of molecular interactions, specific studies detailing the molecular dynamics of this compound with its protein targets are not extensively available in the reviewed literature. Such studies would be valuable to confirm the stability of binding modes predicted by molecular docking and to further elucidate the conformational dynamics of the target protein upon binding of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds.
For bakuchiol and its derivatives, structure-activity relationship (SAR) studies have highlighted the importance of specific structural features for its biological effects. The biological activity of bakuchiol is significantly influenced by determinants such as the phenolic Csp2–OH group, vinyl groups, stereoisomerism at the chiral center, and the terpenic chain. nih.gov The phenolic hydroxyl group, in particular, is noted for its role in the antioxidant activity of the molecule. researchgate.net
However, comprehensive QSAR modeling studies that provide predictive equations for the activity of this compound and its analogs are not widely reported in the current literature. The development of robust QSAR models would require a larger dataset of this compound derivatives with experimentally determined biological activities. Such models could accelerate the discovery of new analogs with enhanced potency and selectivity. researchgate.net
In Silico Pathway Analysis
In silico pathway analysis is a computational approach used to predict the biological pathways that are modulated by a compound. This can be achieved through methods like target prediction and analysis of gene expression data.
One approach to predict the biological targets of a small molecule is to use web servers like SwissTargetPrediction, which compare the query molecule to a library of known active compounds. This allows for the identification of the most probable protein targets and, by extension, the pathways in which they function.
Another powerful method is the analysis of gene expression profiles. Studies have shown that despite having no structural resemblance to retinoids, bakuchiol functions as a functional analogue of retinol (B82714). nih.gov Comparative gene expression profiling using DNA microarrays on a full-thickness skin substitute model revealed a remarkable similarity between the effects of bakuchiol and retinol on the global gene expression profile. researchgate.netnih.gov This retinol-like functionality was confirmed by the upregulation of genes for types I and IV collagen. nih.gov This in silico analysis of gene expression provides strong evidence that this compound modulates pathways related to skin aging, extracellular matrix production, and cellular differentiation, mirroring the effects of retinol. researchgate.netnih.gov
Further pathway analysis has indicated that bakuchiol may also be involved in modulating signaling pathways such as the NF-κB and p38-MAPK pathways, which are implicated in inflammation and cellular stress responses. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
